Home > Products > Screening Compounds P128054 > Afatinib Impurity
Afatinib Impurity -

Afatinib Impurity

Catalog Number: EVT-12653308
CAS Number:
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Afatinib impurity refers to the degradation products that arise during the synthesis or storage of Afatinib, a potent irreversible inhibitor of the epidermal growth factor receptor. The identification and characterization of these impurities are critical for ensuring the safety and efficacy of pharmaceutical formulations containing Afatinib. The compounds can be classified based on their structural characteristics and the conditions under which they are formed.

Source

Afatinib is primarily used in the treatment of non-small cell lung cancer and is synthesized through various chemical processes. The impurities can originate from several sources, including raw materials, reaction conditions, and storage environments. Understanding these sources is essential for developing strategies to minimize impurity formation.

Classification

Afatinib impurities can be classified into several categories based on their chemical structure and formation pathways. Common classifications include:

  • Degradation Products: Resulting from chemical reactions during synthesis or storage.
  • Synthetic By-products: Formed during the manufacturing process.
  • Environmental Contaminants: Introduced through improper handling or storage.
Synthesis Analysis

Methods

The synthesis of Afatinib impurities typically involves chemical reactions that degrade the parent compound. Various methods have been reported for synthesizing these impurities, including:

  1. Hydrolysis: The reaction of Afatinib with water or aqueous solutions under acidic or basic conditions can lead to hydrolytic degradation.
  2. Oxidation: Exposure to oxidizing agents (e.g., hydrogen peroxide) can result in oxidative degradation products.
  3. Thermal Decomposition: Heating Afatinib under specific conditions may yield thermal degradation products.

Technical Details

For instance, one method involves dissolving Afatinib in a solvent mixture (e.g., ethanol and water) with a base (like potassium hydroxide) at elevated temperatures for extended periods. The reaction is then neutralized, leading to the precipitation of the impurity with high purity levels (up to 99.50%) .

Molecular Structure Analysis

Structure

The molecular structure of Afatinib impurities varies depending on the degradation pathway. For example, one identified impurity has a molecular formula of C22H21N4O4FClC_{22}H_{21}N_{4}O_{4}FCl, with a molecular weight of approximately 459.1232 g/mol .

Data

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to elucidate the structures of these impurities. These techniques provide insights into the molecular framework and confirm the presence of specific functional groups.

Chemical Reactions Analysis

Reactions

Afatinib undergoes various chemical reactions that lead to impurity formation. Common reactions include:

  • Acidic Hydrolysis: In acidic conditions, Afatinib can break down into simpler molecules.
  • Alkaline Hydrolysis: Basic conditions can also facilitate degradation, often yielding different products compared to acidic conditions.
  • Oxidative Reactions: Treatment with oxidizing agents leads to the formation of hydroxylated derivatives and other oxidized species .

Technical Details

For example, treating Afatinib with hydrochloric acid at elevated temperatures resulted in significant degradation, with specific impurities identified through high-performance liquid chromatography .

Mechanism of Action

The mechanism by which Afatinib and its impurities exert their effects involves interaction with the epidermal growth factor receptor pathway. Impurities may alter this interaction, potentially affecting drug efficacy and safety.

Process

The primary action mechanism involves binding to specific sites on the epidermal growth factor receptor, inhibiting downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Data

Research indicates that certain impurities could modulate this interaction, either enhancing or diminishing the therapeutic effects of Afatinib .

Physical and Chemical Properties Analysis

Physical Properties

Afatinib impurities often exhibit distinct physical properties that differ from the parent compound, including variations in solubility, melting points, and stability under different environmental conditions.

Chemical Properties

Chemical properties such as reactivity towards acids, bases, and oxidizing agents are crucial for understanding how these impurities behave during storage and formulation processes. Quantitative analyses reveal that many impurities remain stable under standard storage conditions but may degrade under extreme pH or temperature variations .

Applications

Scientific Uses

Afatinib impurities are not merely waste products; they serve significant roles in quality control processes within pharmaceutical development. Their identification is essential for:

  • Quality Assurance: Ensuring that impurity levels remain within acceptable limits as per regulatory guidelines.
  • Stability Studies: Understanding how different formulations maintain integrity over time.
  • Pharmacological Research: Investigating how these impurities might affect drug action or contribute to adverse effects.
Introduction to Afatinib Impurities in Pharmaceutical Research

Significance of Impurity Profiling in Tyrosine Kinase Inhibitor Development

Tyrosine kinase inhibitors (TKIs) like Afatinib represent a class of targeted anticancer agents with complex chemical structures that present unique challenges in impurity control. The significance of impurity profiling for these molecules extends beyond regulatory compliance to encompass critical quality attributes directly impacting therapeutic performance:

  • Structural Complexity: Afatinib (molecular formula C₂₄H₂₅ClFN₅O₃) contains multiple functional groups with differing chemical reactivities. The acrylamide group enables covalent binding to EGFR targets but also presents a site for nucleophilic addition or hydrolysis. The quinazoline core contains labile bonds, while the tetrahydrofuran-3-yloxy group introduces stereochemical complexity [4] [7]. This multidimensional reactivity creates diverse pathways for impurity formation during synthesis and storage.

  • Pharmacological Implications: Impurities may exhibit unpredictable biological activities ranging from reduced efficacy to unintended toxicity. For instance, the "Intermediate-1" impurity (RRT 0.84), identified as a hydrolytic cleavage product, demonstrates cytotoxic properties in A549 cell lines, potentially exacerbating the drug's adverse effect profile [4] [7]. Such impurities require strict control below identification thresholds (typically 0.10%) as stipulated in ICH guidelines.

  • Analytical Challenges: Structural similarities between process-related impurities and degradation products necessitate advanced orthogonal characterization strategies. The hydroxy impurity (RRT 0.56) and Afatinib-N-oxide (RRT 0.49) exemplify impurities requiring high-resolution separation techniques due to their co-elution tendencies with the main peak under conventional chromatographic conditions [4] [7].

Table 1: Structurally Characterized Afatinib Impurities and Their Biological Significance

DesignationChemical NameMolecular FormulaMolecular Weight (g/mol)OriginBiological Significance
Impurity C(S)-N⁴-(3-chloro-4-fluorophenyl)-7-(3-furanyloxy)-6-quinazolinamineC₂₄H₂₅ClFN₅O₃485.94Process/DegradationCytotoxic in A549 cells [2] [7]
Impurity E(S,Z)-N-(4-((3,4-dichlorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamideC₂₄H₂₅Cl₂N₅O₃502.40ProcessStructural analogue with potential off-target effects [5]
Hydroxy ImpurityHydrolytic opening of acrylamideC₂₂H₂₂ClFN₅O₄458.1Degradation (Hydrolysis)Reduced EGFR inhibition [4]
Afatinib-N-oxideN-oxidation of dimethylamino groupC₂₄H₂₅ClFN₅O₄518.2Degradation (Oxidative)Unknown activity, structurally alerting [4]
Intermediate-1Deacylated afatinib precursorC₁₉H₁₆ClFN₄O₂374.09Process/DegradationCytotoxic in A549 cells [4]

Regulatory Imperatives for Afatinib Impurity Characterization

The stringent regulatory framework governing impurity control in oncology drugs establishes non-negotiable benchmarks for Afatinib impurity profiling:

  • ICH Compliance: ICH Q3A(R2) and Q3B(R2) guidelines mandate identification and qualification thresholds for impurities in new drug substances and products. For Afatinib (maximum daily dose >2g), identification thresholds are set at 0.10% or 1.0mg/day (whichever is lower), necessitating ultra-sensitive analytical methods capable of detecting trace impurities [4] [7]. Recent regulatory submissions have emphasized the necessity of structural elucidation for impurities exceeding these thresholds, particularly for potent compounds like TKIs where minor impurities may have disproportionate biological impacts.

  • Forced Degradation Requirements: Regulatory authorities require comprehensive forced degradation studies under ICH Q1A(R2) conditions to establish inherent stability and degradation pathways. Afatinib demonstrates significant vulnerability to hydrolytic (acidic/alkaline), oxidative, thermal, and photolytic stresses. Acidic hydrolysis generates the "Intermediate-1" impurity (RRT 0.81, 9.20% after 4 hours at 70°C), while alkaline conditions produce the hydroxy impurity (RRT 0.56, 11.03%) and additional degradants [4] [7]. These studies directly inform analytical method development and packaging configuration selection.

  • Method Validation: Stability-indicating HPLC methods must demonstrate specificity, accuracy, precision, and robustness in separating Afatinib from its impurities. Peak purity assessment via photodiode array detection confirms specificity, with methods validated according to ICH Q2(R1) achieving LODs ≤0.03% and LOQs ≤0.05% for critical impurities [7]. Regulatory assessments increasingly require mass balance verification during method validation to ensure no impurities remain undetected.

Classification and Nomenclature of Afatinib-Related Impurities

Afatinib impurities are systematically categorized based on origin and chemical structure, with standardized nomenclature facilitating clear scientific communication:

  • Process-Related Impurities: Arise from starting materials, intermediates, or by-products during synthesis. Key examples include:
  • Unreacted Intermediates: Residual (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine (Intermediate 7) from incomplete reduction [4]
  • Stereoisomers: Undesired enantiomers generated during chiral synthesis of the tetrahydrofuran moiety
  • Dimethylamine Adducts: Impurities formed through Michael addition of excess dimethylamine to the acrylamide group, particularly during the amination step of synthesis [9]

  • Degradation Products: Formed through chemical decomposition during storage or accelerated stability conditions:

  • Hydrolytic Degradants: Including the hydroxy impurity resulting from nucleophilic water addition to the acrylamide double bond, and the quinazoline cleavage product "Intermediate-1" generated under acidic conditions [4] [7]
  • Oxidative Degradants: Primarily Afatinib-N-oxide formed through oxidation of the tertiary dimethylamino group, characterized by LC-MS with m/z 524.2 (sodiated adduct) [4]
  • Photolytic Products: Unspecified degradants observed under ICH light conditions requiring protective packaging [7]

  • Structural Analogs: Impurities arising from incorrect starting materials or side reactions:

  • Impurity E: Dichloro analogue formed when 3,4-dichloroaniline contaminates the 3-chloro-4-fluoroaniline starting material [5]
  • Des-fluoro Impurity: Generated through fluoride displacement during synthesis

Table 2: Classification and Characterization of Major Afatinib Impurities

ClassificationRepresentative ImpuritiesChemical OriginDetection MethodControl Strategy
Process-RelatedDimethylamine adductMichael addition during aminationHPLC (RRT 0.44)Limit dimethylamine excess; reaction time control [9]
Unreacted Intermediate 7Incomplete nitro reductionHPLC (RRT 1.11)Reaction monitoring; purification
Degradation ProductsHydroxy impurityHydrolytic addition to acrylamideLC-MS (m/z 459.2 [M+H]⁺)Low-temperature storage; moisture-controlled packaging [4]
Afatinib-N-oxideOxidation of dimethylamino groupLC-MS (m/z 524.2 [M+Na]⁺)Antioxidants; oxygen-free headspace [4]
Intermediate-1Hydrolytic cleavageHPLC (RRT 0.81)pH control in formulation; buffer optimization [4]
Structural AnalogsImpurity EDichloro-aniline contaminationHPLC-MSAniline starting material purification [5]
Impurity 11Regioisomeric formChiral HPLCStereochemical control in synthesis [6]

Properties

Product Name

Afatinib Impurity

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)

InChI Key

ULXXDDBFHOBEHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.